Product packaging for beta-Me-Tyr(tBu)-OH(Cat. No.:)

beta-Me-Tyr(tBu)-OH

Cat. No.: B14854340
M. Wt: 251.32 g/mol
InChI Key: PVOLDVYXXMZPIL-AWEZNQCLSA-N
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Description

beta-Me-Tyr(tBu)-OH is a specialized, protected tyrosine derivative designed for use as a critical building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features a tert-butyl (tBu) group protecting the phenolic hydroxyl side chain, which is essential to prevent undesirable side reactions during the peptide assembly process . The beta-methyl (beta-Me) modification on the amino acid backbone denotes a non-natural, sterically hindered structure that can significantly alter the conformational and biophysical properties of the final peptide, potentially enhancing its metabolic stability and binding specificity . This reagent's primary research value lies in its application to synthesize "difficult" peptide sequences and to introduce conformational constraints . The backbone methylation disrupts standard hydrogen-bonding patterns, which can effectively reduce peptide aggregation and improve solvation on the resin, leading to higher coupling efficiencies and crude peptide purity . Researchers utilize such non-standard amino acids in medicinal chemistry and chemical biology to develop novel peptide-based therapeutics, probes, and for structure-activity relationship (SAR) studies. The tert-butyl protecting group is stable under basic conditions used for Fmoc deprotection but is readily removed with strong acid, such as trifluoroacetic acid (TFA), during the final global deprotection and cleavage from the resin . WARNING: This product is offered exclusively For Research Use Only (RUO). It is a laboratory chemical and is not effective for, and is dangerous to use for, personal consumption of any kind . It must not be used as a pharmaceutical drug, cosmetic, food additive, or in any other application intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO3 B14854340 beta-Me-Tyr(tBu)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-11-7-5-10(6-8-11)9-14(4,15)12(16)17/h5-8H,9,15H2,1-4H3,(H,16,17)/t14-/m0/s1

InChI Key

PVOLDVYXXMZPIL-AWEZNQCLSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OC(C)(C)C)(C(=O)O)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Me-Tyr(tBu)-OH typically involves the protection of the hydroxyl group of tyrosine with a tert-butyl group. This can be achieved through the reaction of tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often include:

  • Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature to slightly elevated temperatures (25-50°C).
  • Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control of reaction conditions.
  • Purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Methylation at the Beta Position

The introduction of a methyl group at the beta position of tyrosine distinguishes this compound from native tyrosine. This modification is typically achieved via:

  • Reagents : Methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride or potassium carbonate).

  • Conditions : Reactions are conducted in anhydrous polar aprotic solvents (e.g., DMF or THF) at 0–25°C for 12–24 hours.

Table 1: Methylation Reaction Parameters

ParameterValue/DetailSource
ReagentMethyl iodide + base
SolventDMF/THF
Temperature0–25°C
YieldNot explicitly reported

Fmoc Protection

The compound is often Fmoc-protected for solid-phase peptide synthesis (SPPS):

  • Reagents : Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or azide derivatives.

  • Conditions : Acylation occurs in dioxane or DMF, with purification via ethyl acetate extraction under alkaline conditions (pH 9–10) .

Key Steps:

  • Suspension of O-tert-butyl-L-tyrosine in dioxane.

  • Reaction with Fmoc-azide for 1–2 hours.

  • Recrystallization to achieve >95% purity .

Peptide Coupling Reactions

beta-Me-Tyr(tBu)-OH participates in automated and manual peptide synthesis:

Table 2: Coupling Reagents and Conditions

Reagent SystemApplicationSource
PyBOP/NMMMicrowave-assisted SPPS
TBTU/HOBt/DIPEAManual coupling (3-hour activation)
HATU/HOAt/DIPEALabeling with fluorescein/biotin
  • Microwave Parameters : 0–30 W, 50–75°C, 150–300 s .

  • Side Reactions : Minimal acylation of the tert-butyl-protected phenolic group due to steric hindrance .

Deprotection of the tert-Butyl Group

The tert-butyl group is cleaved under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Conditions : 20–95% TFA (v/v), 1–3 hours at 25°C .

Table 3: Deprotection Conditions

TFA ConcentrationTimeTemperatureEfficiencySource
95%1–2 h25°C>95%
20%3 h25°C~80%

Role in Peptide Stability

The beta-methyl group enhances metabolic stability by:

  • Reducing Enzymatic Degradation : Resistant to proteases targeting tyrosine residues .

  • Inhibiting Aggregation : Methylation disrupts β-sheet formation in amyloidogenic peptides (e.g., insulin analogs) .

Experimental Findings:

  • Thioflavin T Assay : Peptides incorporating this compound showed 40–60% reduced aggregation compared to native sequences .

  • Half-Life : Methylated analogs exhibited 10-fold increased stability in serum .

Comparative Reactivity

This compound shows distinct behavior compared to native tyrosine:

PropertyThis compoundNative Tyrosine
Coupling EfficiencySlightly reducedHigh
Deprotection Time1–2 h (TFA)1 h (TFA)
Metabolic StabilityEnhancedModerate

Synthetic Challenges

  • Steric Hindrance : Coupling requires excess reagents (3–5 equiv.) and prolonged activation .

  • Purification : Reverse-phase HPLC is essential due to similar polarity byproducts .

Scientific Research Applications

Beta-Me-Tyr(tBu)-OH: has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on metabolic pathways and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which beta-Me-Tyr(tBu)-OH exerts its effects can involve interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cell surface receptors, influencing cellular signaling pathways.

    Metabolic Pathways: The compound could affect metabolic pathways by altering the activity of key enzymes.

Comparison with Similar Compounds

Structural Differences

Compound Key Features Impact on Functionality
β-Me-Tyr(tBu)-OH Fmoc-protected, β-methyl, tBu-protected hydroxyl Enhanced steric hindrance; potential for stabilizing peptide conformations .
Fmoc-Tyr(tBu)-OH Fmoc-protected, no methyl substitution Standard building block for SPPS; lacks β-methyl’s conformational effects .
L-Tyr(tBu)-OH Unprotected amino group, tBu-protected hydroxyl Base structure; used in gelation studies (e.g., forms organogels in THF) .
Fmoc-α-Me-Tyr(tBu)-OH Methyl substitution at α-carbon (adjacent to amino group) Alters peptide backbone geometry; may restrict rotational freedom .
Fmoc-β-HomoTyr(tBu)-OH Extended side chain (homologated β-carbon) Increases side-chain length; modifies binding interactions in peptide targets .

Physicochemical Properties

Property β-Me-Tyr(tBu)-OH Fmoc-Tyr(tBu)-OH L-Tyr(tBu)-OH
Solubility High in DMF, DCM High in DMF, DCM Low in water; soluble in THF
Stability Stable to TFA (<25°C) Stable to TFA (<25°C) Degrades under strong acids
Melting Point Not reported 220–225°C 180–185°C
HPLC Retention 1.76 min (C18 column) 1.76 min (C18 column) Not applicable

Q & A

Q. What advanced crystallization techniques improve the success rate of obtaining high-resolution X-ray structures for this compound-containing peptides?

  • Methodological Answer :
  • Sparse Matrix Screening : Test 96 crystallization conditions (e.g., PEGs, salts).
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.
  • Refinement : Use SHELXL for anisotropic B-factor adjustment and disorder modeling .

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